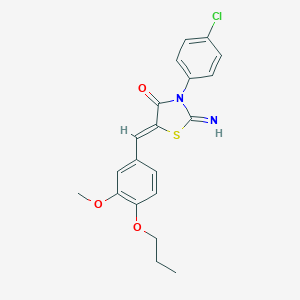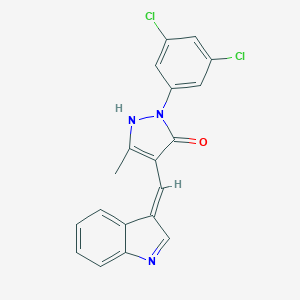![molecular formula C19H13ClN2O2S B302854 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302854.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "CBX" and belongs to the class of benzoxazole derivatives. CBX is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation and pain.
Mécanisme D'action
The mechanism of action of CBX involves the inhibition of the N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. CBX binds to the active site of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
CBX has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce tumor growth and induce apoptosis in cancer cells. CBX has been shown to have a low toxicity profile and does not exhibit significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
CBX has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits potent inhibitory activity against N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide. However, CBX has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of CBX. One potential direction is the modification of the chemical structure of CBX to improve its solubility and stability. Another direction is the investigation of CBX in combination with other drugs for the treatment of various diseases. Further studies are needed to fully understand the potential therapeutic applications of CBX and its mechanism of action.
Méthodes De Synthèse
The synthesis of CBX involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromobenzaldehyde to form the intermediate product. The final step involves the coupling of the intermediate with 2-thienylacetic acid to yield CBX.
Applications De Recherche Scientifique
CBX has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. CBX has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide |
|---|---|
Formule moléculaire |
C19H13ClN2O2S |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H13ClN2O2S/c20-13-6-7-17-16(10-13)22-19(24-17)12-3-1-4-14(9-12)21-18(23)11-15-5-2-8-25-15/h1-10H,11H2,(H,21,23) |
Clé InChI |
NCJROYQLOHRYHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)

![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
